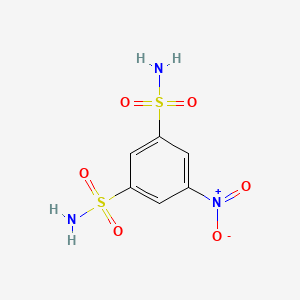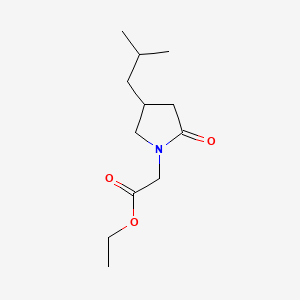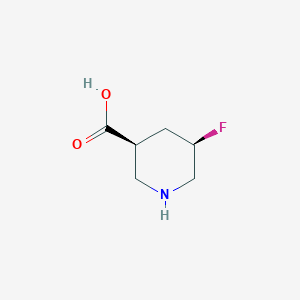
Loprazolam Piperidine N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Loprazolam Piperidine N-Oxide typically involves the oxidation of Loprazolam using various oxidizing agents. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as titanium silicalite (TS-1) in methanol . This method is efficient and environmentally friendly, providing high yields of the desired N-oxide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors has been explored to enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Loprazolam Piperidine N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Loprazolam to its N-oxide form using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the N-oxide back to the parent compound, Loprazolam, using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in methanol with titanium silicalite (TS-1) as a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: This compound.
Reduction: Loprazolam.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Loprazolam Piperidine N-Oxide has several scientific research applications, including:
Mecanismo De Acción
Loprazolam Piperidine N-Oxide exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This action increases the opening frequency of the chloride ion channel, allowing more chloride ions to enter the neuron. The influx of chloride ions hyperpolarizes the neuron, leading to muscle relaxation, anxiolytic, hypnotic, amnesic, and anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
Loprazolam: The parent compound with similar pharmacological properties.
Diazepam: Another benzodiazepine with a longer half-life and different side effect profile.
Lorazepam: A benzodiazepine with a shorter half-life and different pharmacokinetic properties.
Uniqueness
Loprazolam Piperidine N-Oxide is unique due to its specific metabolic pathway and the presence of the N-oxide functional group, which may contribute to its distinct pharmacological profile . Its intermediate half-life and reduced daytime sedation compared to other benzodiazepines make it a valuable therapeutic agent .
Propiedades
Fórmula molecular |
C23H21ClN6O4 |
|---|---|
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
(2Z)-6-(2-chlorophenyl)-2-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methylidene]-8-nitro-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C23H21ClN6O4/c1-30(34)10-8-27(9-11-30)14-19-23(31)28-20-7-6-15(29(32)33)12-17(20)22(25-13-21(28)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14- |
Clave InChI |
OPEACQVENNGYDS-RGEXLXHISA-N |
SMILES isomérico |
C[N+]1(CCN(CC1)/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl)[O-] |
SMILES canónico |
C[N+]1(CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13412411.png)
![4-[4-[(Pentylamino)methyl]phenoxy]benzamide](/img/structure/B13412419.png)




![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)

![N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide](/img/structure/B13412399.png)

